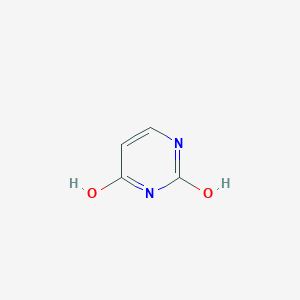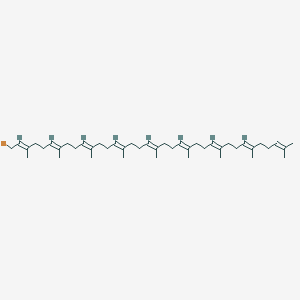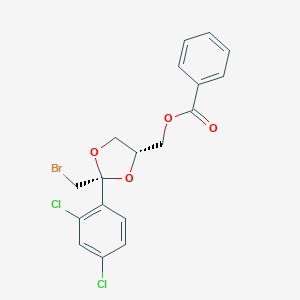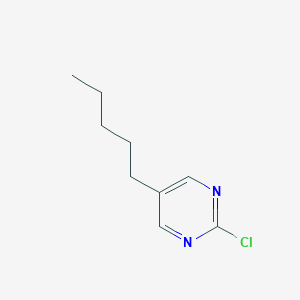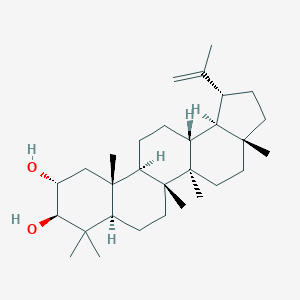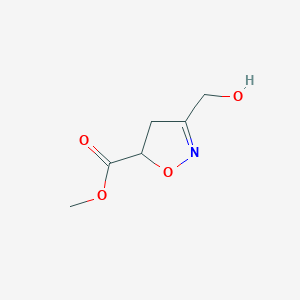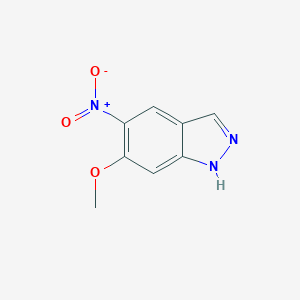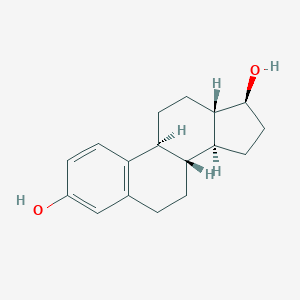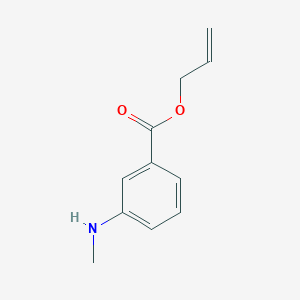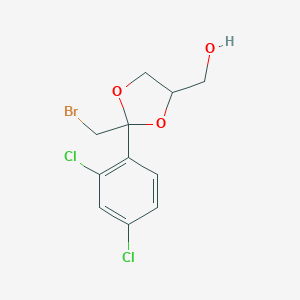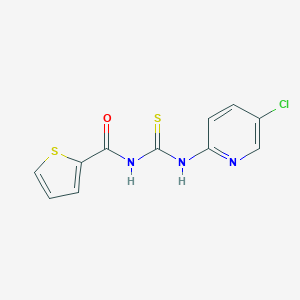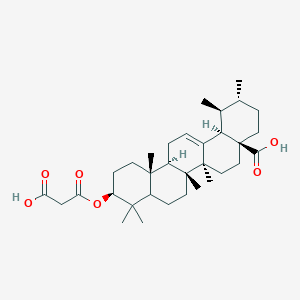
Ursaoic diprop monoester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ursaoic diprop monoester (UDM) is a natural compound that is found in various plants and has been shown to possess several biological properties. UDM is a derivative of ursolic acid, which is a pentacyclic triterpenoid that has been extensively studied for its potential therapeutic applications. UDM has gained significant attention in recent years due to its potential applications in various scientific research fields.
作用機序
The mechanism of action of Ursaoic diprop monoester is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. Ursaoic diprop monoester has been shown to inhibit the activity of various enzymes and transcription factors involved in cancer cell growth and proliferation. Additionally, Ursaoic diprop monoester has been shown to modulate the activity of various neurotransmitters and receptors involved in neuroprotection and anti-inflammatory responses.
生化学的および生理学的効果
Ursaoic diprop monoester has several biochemical and physiological effects, including the modulation of various signaling pathways and cellular processes. Ursaoic diprop monoester has been shown to inhibit the activity of various enzymes and transcription factors involved in cancer cell growth and proliferation. Additionally, Ursaoic diprop monoester has been shown to modulate the activity of various neurotransmitters and receptors involved in neuroprotection and anti-inflammatory responses.
実験室実験の利点と制限
Ursaoic diprop monoester has several advantages and limitations for lab experiments. One advantage is its potent anti-cancer properties, which make it a promising candidate for cancer research. Additionally, Ursaoic diprop monoester has been shown to possess neuroprotective and anti-inflammatory properties, making it a potential therapeutic agent for various neurological and inflammatory disorders. However, Ursaoic diprop monoester has some limitations, including its low solubility in water and its instability under certain conditions, which can affect its bioactivity and efficacy.
将来の方向性
There are several future directions for Ursaoic diprop monoester research. One direction is to further investigate its potential therapeutic applications, particularly in cancer research, neuroprotection, and anti-inflammatory therapy. Additionally, future research could focus on improving the synthesis and stability of Ursaoic diprop monoester, as well as exploring its potential synergistic effects with other compounds. Furthermore, future research could investigate the mechanism of action of Ursaoic diprop monoester in greater detail, which could lead to the development of more effective therapeutic strategies.
合成法
Ursaoic diprop monoester can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the conversion of ursolic acid into Ursaoic diprop monoester through esterification with propionic acid. Extraction from natural sources involves the isolation of Ursaoic diprop monoester from plants that contain ursolic acid, such as apple peels, rosemary, and thyme.
科学的研究の応用
Ursaoic diprop monoester has been extensively studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Ursaoic diprop monoester has been shown to possess potent anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, Ursaoic diprop monoester has been shown to have neuroprotective effects, protecting against neuronal damage and degeneration in models of Alzheimer's disease and Parkinson's disease. Furthermore, Ursaoic diprop monoester has been shown to possess anti-inflammatory properties, reducing inflammation and oxidative stress in various tissues and organs.
特性
CAS番号 |
143070-05-7 |
|---|---|
製品名 |
Ursaoic diprop monoester |
分子式 |
C33H50O6 |
分子量 |
542.7 g/mol |
IUPAC名 |
(1S,2R,4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-(2-carboxyacetyl)oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C33H50O6/c1-19-10-15-33(28(37)38)17-16-31(6)21(27(33)20(19)2)8-9-23-30(5)13-12-24(39-26(36)18-25(34)35)29(3,4)22(30)11-14-32(23,31)7/h8,19-20,22-24,27H,9-18H2,1-7H3,(H,34,35)(H,37,38)/t19-,20+,22?,23-,24+,27-,30+,31-,32-,33+/m1/s1 |
InChIキー |
BXCDNFMSWNBZGR-USTJOKCASA-N |
異性体SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CC(=O)O)C)C)[C@H]2[C@H]1C)C)C(=O)O |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CC(=O)O)C)C)C2C1C)C)C(=O)O |
正規SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CC(=O)O)C)C)C2C1C)C)C(=O)O |
同義語 |
ursa-12-ene-28-oic acid 3-propanedioic acid monoester ursaoic diprop monoeste |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




